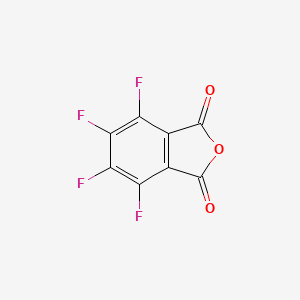

Tetrafluorphthal-Anhydrid

Übersicht

Beschreibung

Tetrafluorophthalic anhydride is a chemical compound that has been studied for various applications, including its use as a Sequestration Enabling Reagent (SER) in the purification of solution-phase combinatorial libraries . It reacts with amines to afford a derivatized amine with an acid tag, which can then be easily removed from the reaction mixture . Additionally, tetrafluorophthalic anhydride has been used in the chemoselective hydrolysis of amides, demonstrating its potential in synthetic organic chemistry .

Synthesis Analysis

The synthesis of tetrafluorophthalic anhydride is not directly detailed in the provided papers. However, a related compound, tetrachlorophthalic anhydride, has been synthesized by chlorinating phthalic anhydride with chlorine gas under specific conditions, which include a reaction time of 12 hours and a temperature range from 80°C to 160°C . This process boasts a high yield and the possibility of recovering the catalyst and solvent used, suggesting that a similar approach might be applicable for the synthesis of tetrafluorophthalic anhydride.

Molecular Structure Analysis

The molecular structure of tetrafluorophthalic anhydride itself is not described in the provided papers, but studies on related tetrahalophthalic anhydrides have revealed various types of halogen bonds and interactions in their structures . These interactions are influenced by the packing effect and contribute to the supramolecular architecture of the compounds .

Chemical Reactions Analysis

Tetrafluorophthalic anhydride has been shown to react with amines in the presence of electrophiles, leading to the sequestration of the amine and electrophile, thus purifying the product . It also reacts with primary and secondary amides to yield carboxylic acids, demonstrating chemoselectivity as it does not affect ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorophthalic anhydride are not explicitly discussed in the provided papers. However, the related compound tetrachlorophthalic anhydride has been characterized by X-ray diffraction, revealing molecular overcrowding and distortion of chlorine atoms from the benzene ring plane . This suggests that tetrafluorophthalic anhydride may also exhibit interesting structural properties due to the presence of fluorine atoms. Additionally, the thermal stability of related salts of tetrafluoroterephthalic acid has been investigated, with decomposition starting at approximately 200°C and 230°C for potassium and rubidium salts, respectively .

Wissenschaftliche Forschungsanwendungen

Polymersynthese

Tetrafluorphthal-Anhydrid wird häufig bei der Synthese von Polymeren verwendet, insbesondere von Polyimiden . Polyimide sind Hochleistungspolymere, die für ihre thermische Stabilität, mechanischen Eigenschaften und chemische Beständigkeit bekannt sind. Die Einführung von this compound in Polyimidstrukturen kann diese Eigenschaften verbessern und sie für anspruchsvolle Anwendungen geeignet machen, z. B. in der Elektronikindustrie für flexible Leiterplatten und als Isoliermaterialien.

Elektronik

Im Bereich der Elektronik spielt this compound eine entscheidende Rolle bei der Herstellung von Halbleitermaterialien . Es wird bei der Synthese von Perfluorpentacen verwendet, einem potenziellen n-Typ-Halbleiter für organische Feldeffekttransistoren (OFETs), die wichtige Komponenten in verschiedenen elektronischen Geräten sind.

Medizin

Obwohl direkte Anwendungen in der Medizin nicht umfassend dokumentiert sind, deuten die chemischen Eigenschaften von this compound auf mögliche Verwendungsmöglichkeiten bei der Entwicklung von medizinischen Polymeren und Wirkstoffabgabesystemen hin. Seine Fähigkeit, stabile, biokompatible Polymere zu bilden, könnte bei der Herstellung neuer Materialien für medizinische Implantate oder Beschichtungen genutzt werden .

Materialwissenschaft

This compound ist in der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung fortschrittlicher Verbundwerkstoffe . Diese Verbundwerkstoffe können verwendet werden, um leichte und langlebige Komponenten für verschiedene Anwendungen zu schaffen, darunter Automobil- und Luftfahrttechnik.

Chemische Synthese

Diese Verbindung ist ein wertvolles Reagenz in der chemischen Synthese, wo sie verwendet wird, um fluorierte Phthalstrukturen in Moleküle einzuführen . Solche Strukturen sind vorteilhaft bei der Herstellung von Verbindungen mit erhöhter Stabilität und einzigartiger Reaktivität, die bei der Entwicklung neuer chemischer Einheiten und Materialien nützlich sind.

Umweltwissenschaft

Die Rolle von this compound in der Umweltwissenschaft ist nicht direkt etabliert, aber seine Derivate und verwandten Verbindungen werden auf ihr Potenzial bei der Schaffung umweltfreundlicher Materialien und Verfahren untersucht .

Energiespeicherung

Obwohl es nicht direkt mit der Energiespeicherung verbunden ist, legen die strukturellen Eigenschaften von Polymeren auf this compound-Basis mögliche Anwendungen bei der Entwicklung von Materialien für Energiespeichersysteme wie Batterien und Kondensatoren nahe .

Luft- und Raumfahrt

In der Luft- und Raumfahrt können die Hochleistungspolymere, die mit this compound synthetisiert werden, verwendet werden, um Komponenten zu schaffen, die extremen Bedingungen standhalten, was zur Weiterentwicklung von Luft- und Raumfahrtmaterialien und -technologie beiträgt .

Nanotechnologie

This compound könnte auch Anwendungen in der Nanotechnologie finden, insbesondere bei der Herstellung von Nanoverbundwerkstoffen und nanostrukturierten Materialien, bei denen die Integration fluorierter Verbindungen erforderlich ist, um die gewünschten Eigenschaften zu erzielen .

Wirkmechanismus

Target of Action

Tetrafluorophthalic anhydride is a chemical compound used in various applications, including as a monomer in the synthesis of polymers . .

Mode of Action

The mode of action of tetrafluorophthalic anhydride is primarily chemical rather than biological. It is used in organic synthesis as a strong acid catalyst, facilitating esterification, condensation, and acylation reactions . The fluorine atoms in the compound enhance its reactivity, making it a potent catalyst.

Result of Action

In the context of organic synthesis, the action of tetrafluorophthalic anhydride results in the acceleration of chemical reactions, leading to the efficient production of desired compounds . .

Zukünftige Richtungen

TFPA is used in the development of novel technologies for small-molecule synthesis. These technologies are driven by the increasing need to efficiently assemble small molecules as potential modulators of therapeutic targets that are emerging from genomics and proteomics .

Relevant Papers One relevant paper discusses the use of TFPA in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules . Another paper discusses the use of TFPA in the lattice-mismatch-free growth of organic heterostructure .

Biochemische Analyse

Biochemical Properties

Tetrafluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polymers. It interacts with various enzymes and proteins, facilitating the formation of stable fluorinated compounds. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other biomolecules. For instance, tetrafluorophthalic anhydride can inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting biochemical pathways .

Cellular Effects

Tetrafluorophthalic anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity. Additionally, tetrafluorophthalic anhydride has been observed to induce oxidative stress in cells, which can result in cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, tetrafluorophthalic anhydride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, tetrafluorophthalic anhydride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrafluorophthalic anhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrafluorophthalic anhydride can degrade over time, leading to the formation of various byproducts that may have different biochemical properties. These changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of tetrafluorophthalic anhydride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, tetrafluorophthalic anhydride can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Tetrafluorophthalic anhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s fluorine atoms play a crucial role in its metabolic activity, influencing the rate and efficiency of its degradation. Additionally, tetrafluorophthalic anhydride can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, tetrafluorophthalic anhydride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to easily cross cell membranes, facilitating its distribution throughout the cell. Its accumulation in certain tissues can lead to localized effects, such as oxidative stress and cellular damage .

Subcellular Localization

Tetrafluorophthalic anhydride’s subcellular localization is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, tetrafluorophthalic anhydride may localize to the mitochondria, where it can impact cellular respiration and energy production. Additionally, its interaction with nuclear proteins can influence gene expression and transcriptional regulation .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDKZDZTHIIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215504 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

652-12-0 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

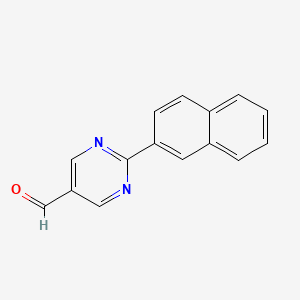

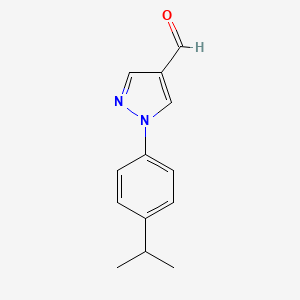

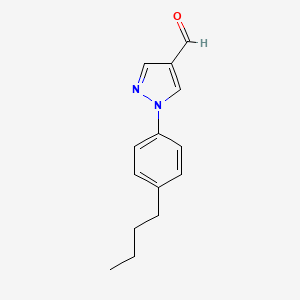

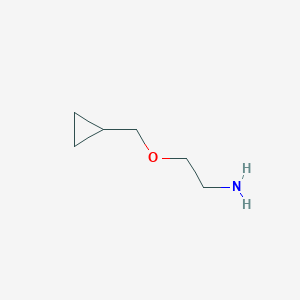

Feasible Synthetic Routes

Q & A

A: Tetrafluorophthalic anhydride (C8F4O3) has a molecular weight of 216.07 g/mol. Its structure comprises a phthalic anhydride core with four fluorine atoms substituted on the benzene ring. Spectroscopic data, including 19F and 13C NMR, is crucial for characterizing this compound and its derivatives. [, ]

A: Tetrafluorophthalic anhydride serves as a valuable building block in organic synthesis. It readily reacts with primary amines to yield either tetrafluorophthalimides or ammonium tetrafluorophthalamates, depending on the reaction conditions. [] It also undergoes thermal decarboxylation to produce tetrafluorobenzamides, further diversifying its synthetic utility. []

A: The compound is a key precursor in synthesizing Polymers of Intrinsic Microporosity (PIMs). [] Reacting tetrafluorophthalic anhydride with aromatic diamines forms fluorinated monomers. These monomers, in turn, polymerize with compounds like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl spirobisindane to yield PIMs. These polymers exhibit potential in applications like catalysis due to their porous structure. []

A: Research has explored the antiangiogenic activity of polyfluorinated benzamides derived from tetrafluorophthalic anhydride. [] While various structural modifications retain biological activity, further research is needed to elucidate their specific mechanisms and potential therapeutic applications.

A: Researchers have utilized tetrafluorophthalic anhydride in matrix isolation studies to generate and characterize perfluorinated ortho-benzyne (1,2-didehydro-3,4,5,6-tetrafluorobenzene). [] This reactive intermediate, formed via UV photolysis of the anhydride in argon matrices, provides valuable insights into the reactivity and properties of benzyne species.

ANone: While the provided research doesn't delve into the environmental impact of tetrafluorophthalic anhydride, responsible handling and disposal are crucial for any chemical compound. Further research into its ecotoxicological effects and degradation pathways is essential to inform sustainable practices.

A: 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid was synthesized via the condensation of tetrafluorophthalic anhydride with 2,4-difluoroaniline. [] X-ray crystallography revealed the presence of two crystallographically unique molecules in the asymmetric unit, highlighting the conformational flexibility of this derivative. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)

![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)